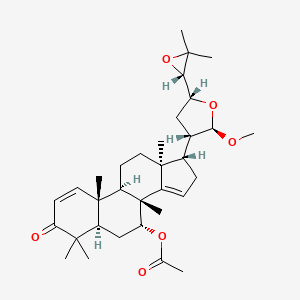
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, 2-butoxyethyl ester, ammoniu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, 2-butoxyethyl ester, ammonium salt is a complex polymeric compound. It is synthesized through the telomerization of 2,5-furandione with ethenylbenzene and (1-methylethyl)benzene, followed by esterification with 2-butoxyethanol and neutralization with ammonium. This compound is known for its unique properties, including good thermal stability and solubility, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, 2-butoxyethyl ester, ammonium salt involves several steps:
Telomerization: The initial step involves the telomerization of 2,5-furandione with ethenylbenzene and (1-methylethyl)benzene. This reaction is typically carried out in the presence of a radical initiator under controlled temperature and pressure conditions.
Esterification: The resulting telomer is then esterified with 2-butoxyethanol. This step requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification.
Neutralization: The final step involves neutralizing the esterified product with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Telomerization: Conducted in large reactors with precise control over reaction parameters to ensure consistent product quality.
Continuous Esterification: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Neutralization: Employing automated systems for the neutralization step to maintain product consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, 2-butoxyethyl ester, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines and thiols are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amides and thioethers.
Applications De Recherche Scientifique
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, 2-butoxyethyl ester, ammonium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced polymeric materials with unique electronic properties.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in developing novel therapeutic agents and medical devices.
Industry: Utilized in the production of conductive polymers, adhesives, and high-performance fibers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Polymerization: The compound can undergo further polymerization, forming complex polymeric structures with enhanced properties.
Binding: It can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects.
Pathways: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, hydrolyzed, 3-(dimethylamino)propyl imide, imide with polyethylene-polypropylene glycol 2-aminopropyl Me ether, 2-[(C10-16-alkyloxy)methyl]oxirane-quaternized, benzoates (salts)
- 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt
Uniqueness
- Thermal Stability : The compound exhibits superior thermal stability compared to its analogs, making it suitable for high-temperature applications.
- Solubility : It has better solubility in organic solvents, enhancing its applicability in various industrial processes.
- Electronic Properties : The presence of aromatic and heterocyclic structures imparts unique electronic properties, useful in the development of conductive materials.
This detailed article provides a comprehensive overview of 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, 2-butoxyethyl ester, ammonium salt, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
160611-49-4 |
|---|---|
Formule moléculaire |
C54 H74 O8 |
Poids moléculaire |
0 |
Synonymes |
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, 2-butoxyethyl ester, ammonium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



